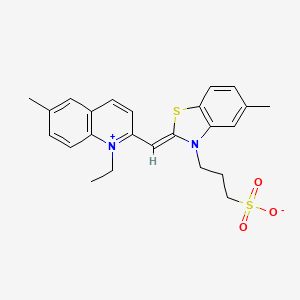![molecular formula C14H20N2O6 B1655462 (2E)-3-({6-[(2E)-3-CARBOXYPROP-2-ENAMIDO]HEXYL}CARBAMOYL)PROP-2-ENOIC ACID CAS No. 36848-00-7](/img/structure/B1655462.png)
(2E)-3-({6-[(2E)-3-CARBOXYPROP-2-ENAMIDO]HEXYL}CARBAMOYL)PROP-2-ENOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-({6-[(2E)-3-CARBOXYPROP-2-ENAMIDO]HEXYL}CARBAMOYL)PROP-2-ENOIC ACID is a complex organic compound with a unique structure that includes both carboxylic acid and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-({6-[(2E)-3-CARBOXYPROP-2-ENAMIDO]HEXYL}CARBAMOYL)PROP-2-ENOIC ACID typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of amide bonds and the introduction of carboxylic acid groups under controlled conditions. Common reagents used in the synthesis include carboxylic acids, amines, and coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-({6-[(2E)-3-CARBOXYPROP-2-ENAMIDO]HEXYL}CARBAMOYL)PROP-2-ENOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2E)-3-({6-[(2E)-3-CARBOXYPROP-2-ENAMIDO]HEXYL}CARBAMOYL)PROP-2-ENOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2E)-3-({6-[(2E)-3-CARBOXYPROP-2-ENAMIDO]HEXYL}CARBAMOYL)PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has similar chemical properties but different applications.
Cetylpyridinium chloride and domiphen bromide: These compounds are structurally similar and have been studied for their antimicrobial properties.
Uniqueness
(2E)-3-({6-[(2E)-3-CARBOXYPROP-2-ENAMIDO]HEXYL}CARBAMOYL)PROP-2-ENOIC ACID is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
36848-00-7 |
|---|---|
Formule moléculaire |
C14H20N2O6 |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
(E)-4-[6-[[(E)-3-carboxyprop-2-enoyl]amino]hexylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H20N2O6/c17-11(5-7-13(19)20)15-9-3-1-2-4-10-16-12(18)6-8-14(21)22/h5-8H,1-4,9-10H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/b7-5+,8-6+ |
Clé InChI |
WPUBWLUSKQXZNQ-KQQUZDAGSA-N |
SMILES |
C(CCCNC(=O)C=CC(=O)O)CCNC(=O)C=CC(=O)O |
SMILES isomérique |
C(CCNC(=O)/C=C/C(=O)O)CCCNC(=O)/C=C/C(=O)O |
SMILES canonique |
C(CCCNC(=O)C=CC(=O)O)CCNC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-hydroxy-5-[5-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1655387.png)

![n-{4-[(4h-1,2,4-Triazol-4-ylimino)methyl]phenyl}acetamide](/img/structure/B1655389.png)

![ethyl N-[(E)-(3-nitrophenyl)methylideneamino]carbamate](/img/structure/B1655394.png)

![Ethyl bicyclo[2.2.1]hept-2-ylacetate](/img/structure/B1655399.png)

